3-Cyclopropyl-2,2-dimethylpropanoic acid
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Overview
Description
3-Cyclopropyl-2,2-dimethylpropanoic acid is a carboxylic acid with the molecular formula C8H14O2 It is characterized by a cyclopropyl group attached to a 2,2-dimethylpropanoic acid backbone
Scientific Research Applications
3-Cyclopropyl-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of Cyclopropyl-2,2-dimethylpropanol: One common method to synthesize 3-Cyclopropyl-2,2-dimethylpropanoic acid involves the oxidation of cyclopropyl-2,2-dimethylpropanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Carboxylation of Grignard Reagents: Another method involves the carboxylation of a Grignard reagent derived from cyclopropyl-2,2-dimethylpropyl bromide with carbon dioxide, followed by acidification to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on factors such as yield, purity, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Cyclopropyl-2,2-dimethylpropanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The carboxyl group can participate in substitution reactions, forming esters, amides, or anhydrides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alcohols, amines, acyl chlorides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Esters, amides, anhydrides.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. Additionally, the cyclopropyl group may impart unique steric and electronic effects, modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylacetic acid: Similar in structure but lacks the 2,2-dimethyl substitution.
2,2-Dimethylpropanoic acid: Lacks the cyclopropyl group.
Cyclopropylpropanoic acid: Similar but with a different substitution pattern.
Uniqueness
3-Cyclopropyl-2,2-dimethylpropanoic acid is unique due to the presence of both a cyclopropyl group and a 2,2-dimethyl substitution on the propanoic acid backbone. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-cyclopropyl-2,2-dimethylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2,7(9)10)5-6-3-4-6/h6H,3-5H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGOYRZTQBNBNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562483 |
Source
|
Record name | 3-Cyclopropyl-2,2-dimethylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131469-76-6 |
Source
|
Record name | 3-Cyclopropyl-2,2-dimethylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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